![molecular formula C18H21N3O5S2 B12487552 2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B12487552.png)
2-[4-(propan-2-yloxy)phenoxy]-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields, including synthetic chemistry, pharmacology, and materials science. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea typically involves the reaction of 4-isopropoxyphenol with chloroacetic acid to form 2-(4-isopropoxyphenoxy)acetic acid. This intermediate is then reacted with 4-sulfamoylaniline and thiophosgene to yield the final product. The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for thioureas generally involve the condensation of amines with carbon disulfide in an aqueous medium. This method is efficient and allows for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Chemical Reactions Analysis
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound exhibits various biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-[2-(4-Isopropoxyphenoxy)acetyl]-3-(4-sulfamoylphenyl)thiourea is unique due to its specific substituents and structural features. Similar compounds include other acyl thioureas such as 1-(4-methylbenzoyl)-3-(4-sulfamoylphenyl)thiourea and 1-(4-nitrobenzoyl)-3-(4-sulfamoylphenyl)thiourea. These compounds share similar biological activities and applications but differ in their substituents, which can influence their chemical reactivity and pharmacological properties .
Properties
Molecular Formula |
C18H21N3O5S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-12(2)26-15-7-5-14(6-8-15)25-11-17(22)21-18(27)20-13-3-9-16(10-4-13)28(19,23)24/h3-10,12H,11H2,1-2H3,(H2,19,23,24)(H2,20,21,22,27) |
InChI Key |
KLBSRZNSVRCZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


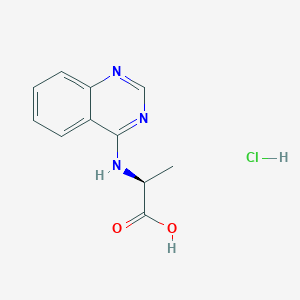
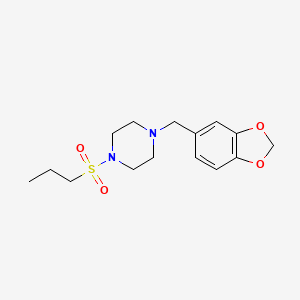
![3-(azepan-1-ylsulfonyl)-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12487490.png)
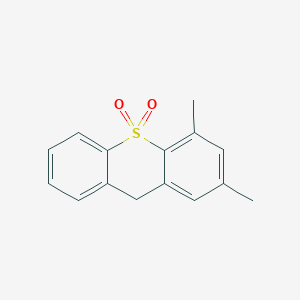
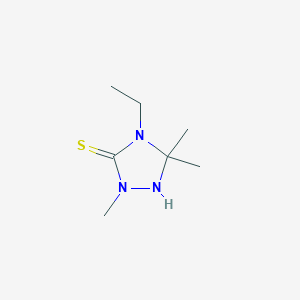
![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate](/img/structure/B12487504.png)
![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide](/img/structure/B12487511.png)
![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide](/img/structure/B12487519.png)
![2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B12487527.png)
![4-(propan-2-yl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12487534.png)
![1-Ethyl-3-[4-(phenylcarbonyl)phenyl]thiourea](/img/structure/B12487537.png)
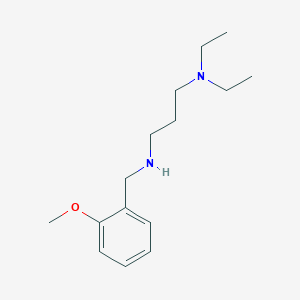
![[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride](/img/structure/B12487551.png)
